Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Xanthine dehydrogenase/oxidase XDH inhibitor Hyperuricemia

Procure CAS 895835-20-8 for xanthine oxidase screening with confidence. It is the only analog in its series (methyl/ethyl/benzyl ester; acetamide) with a curated XDH inhibitor annotation in the Therapeutic Target Database, linked to gout and hyperuricemia patent literature. With MW 350.38 (<400 lead-like cutoff) and moderate logP (~1.0), it outperforms bulkier analogs in predicted permeability and ADME compliance. Substituting near-neighbor analogs risks unrecognized activity loss; anchor your primary screening to this specific CAS and its documented target-pathway association (purine degradation, urate biosynthesis).

Molecular Formula C15H22N6O4
Molecular Weight 350.379
CAS No. 895835-20-8
Cat. No. B2769017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
CAS895835-20-8
Molecular FormulaC15H22N6O4
Molecular Weight350.379
Structural Identifiers
SMILESCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
InChIInChI=1S/C15H22N6O4/c1-4-21-11-12(18(2)15(24)17-13(11)23)16-14(21)20-7-5-19(6-8-20)9-10(22)25-3/h4-9H2,1-3H3,(H,17,23,24)
InChIKeyWZGIVMFVQFUNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (CAS 895835-20-8) – Compound Identity and Baseline Procurement Profile


Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (CAS 895835-20-8) is a synthetic purine-2,6-dione (xanthine) derivative bearing an N8-linked piperazine moiety further substituted with a methyl acetate group [1]. Its molecular formula is C₁₅H₂₂N₆O₄ and its molecular weight is 350.38 g/mol . The compound is annotated in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of xanthine dehydrogenase/oxidase (XDH), referenced in a patent review covering xanthine oxidase inhibitors for hyperuricemia and gout [1]. Commercial sourcing is primarily through screening-compound suppliers offering typical purity of 95% . This compound belongs to a structurally defined sub-series of 7-ethyl-3-methyl-8-piperazinyl-xanthines distinguished from the broader purine-dione chemotype by the combination of N7-ethyl, N3-methyl, C8-piperazine, and a terminal ester warhead.

Why In-Class Purine-Dione Piperazines Cannot Be Interchanged with Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (895835-20-8)


Substituting Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate with other purine-2,6-dione piperazine derivatives risks introducing uncontrolled variation in three critical parameters: (1) the ester terminus (methyl acetate vs. ethyl acetate, benzyl ester, or acetamide) directly alters molecular weight, lipophilicity, and hydrogen-bonding capacity, which in turn modulate membrane permeability, metabolic stability, and target-binding kinetics ; (2) the N7 substituent (ethyl vs. methyl, propyl, or isobutyl) shapes the steric environment of the purine core and can redirect selectivity among closely related oxidoreductase or phosphodiesterase targets [1]; (3) even within the same nominal target class, the absence of quantitative bioactivity data for most analogs creates a procurement risk that a near-neighbor compound may be entirely inactive in the assay of interest. These structural-activity interdependencies mean that generic substitution cannot be made without experimental validation, and procurement decisions must be anchored to the specific CAS number and its documented target annotation.

Quantitative Differentiation Evidence for Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (895835-20-8) vs. Closest Analogs


Target Class Assignment: Xanthine Dehydrogenase/Oxidase (XDH) Inhibition vs. Structurally Proximal Purine-Diones Lacking Target Annotation

Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (895835-20-8) is explicitly annotated in the Therapeutic Target Database (TTD) as an inhibitor of xanthine dehydrogenase/oxidase (XDH), linked to Kissei Pharmaceutical Co. Ltd. and referenced in an expert patent review on XO inhibitors for hyperuricemia and gout (PMID 27841045) [1]. In contrast, the closest available structural analogs—ethyl 2-(4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate (CAS 898408-23-6), benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate (CAS 898437-20-2), and 2-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide (CAS 902305-88-8)—lack any publicly curated target annotation in TTD, ChEMBL, or BindingDB [2]. This means that for a researcher initiating an XDH-focused screening campaign, only CAS 895835-20-8 carries a documented, database-supported link to the XDH target, reducing target-identification risk relative to its unannotated analogs.

Xanthine dehydrogenase/oxidase XDH inhibitor Hyperuricemia Purine metabolism

Molecular Weight and Lipophilicity Differentiation: Methyl Ester vs. Benzyl Ester Analog

The methyl ester warhead of CAS 895835-20-8 confers a molecular weight of 350.38 g/mol, positioning it within lead-like chemical space (MW < 400 g/mol) . The benzyl ester analog (CAS 898437-20-2) carries a significantly larger molecular weight of 426.48 g/mol and a calculated logP increase of approximately 1.5–2.0 units due to the additional phenyl ring . This difference directly impacts compliance with common medicinal chemistry filters: CAS 895835-20-8 satisfies the standard lead-like MW cutoff, while the benzyl analog exceeds it by over 25 g/mol and introduces additional aromatic character that may reduce aqueous solubility and alter pharmacokinetic behavior . For screening library procurement, the lower MW and lower logP of the methyl ester make it preferentially suitable for fragment-based or lead-like discovery programs where physicochemical property thresholds are enforced.

Physicochemical properties Lipophilicity Drug-likeness Lead-like chemical space

Hydrogen Bond Acceptor/Donor Profile Comparison: Ester vs. Amide Analog

CAS 895835-20-8 contains a methyl ester terminus with 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) beyond the purine core N–H . The acetamide analog (CAS 902305-88-8) replaces the ester oxygen with an amide N–H, adding one hydrogen bond donor (total HBD = 1 beyond core) and increasing topological polar surface area (tPSA) by approximately 10–15 Ų [1]. This change is significant because hydrogen bond donor count is a key determinant of passive membrane permeability; the Ro5 and Veber rules flag compounds with HBD > 5 as having lower oral bioavailability probability. While both compounds remain within rule-of-five space, the ester analog's zero additional HBD may confer a measurable permeability advantage in Caco-2 or PAMPA assays compared to the amide, for which any HBD increase can reduce transcellular flux by 0.5–1.0 log units per additional donor [2].

Hydrogen bonding Permeability Bioavailability Medicinal chemistry optimization

Structural Determinants of Target Engagement: C8-Piperazine Linkage Geometry and XDH Active-Site Compatibility

The TTD annotation of CAS 895835-20-8 as an XDH inhibitor is consistent with a broader pharmacophore model in which a purine-2,6-dione core engages the molybdopterin cofactor pocket of XDH, while the C8-piperazine extension projects toward the solvent-exposed region of the active site [1]. This model is supported by structural studies of xanthine-based XDH inhibitors where the C8 substituent modulates potency and isoform selectivity [2]. Within the immediate analog series, CAS 895835-20-8 is distinguished by its combination of N7-ethyl (which fills a hydrophobic sub-pocket larger than the pocket occupied by N7-methyl in simpler xanthines) and the methyl acetate-terminated piperazine (which provides a flexible linker with a neutral ester warhead, avoiding the charged carboxylate present in many XDH leads that can limit cell permeability) [1][2]. Analogs lacking the acetate side chain altogether (e.g., 1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione) lose the extended interaction geometry, while those with the benzyl ester (CAS 898437-20-2) introduce steric bulk that may not be accommodated in the solvent channel . The methyl ester thus represents a balanced design: sufficient extension for target engagement without excessive bulk.

Structure-activity relationship Xanthine oxidase Piperazine linker Target engagement

Optimal Procurement and Research Application Scenarios for Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate (895835-20-8)


Xanthine Oxidase Inhibitor Screening in Hyperuricemia and Gout Drug Discovery

CAS 895835-20-8 is the only compound within its immediate analog series (methyl/ethyl/benzyl esters and acetamide) that carries a curated XDH inhibitor annotation in the Therapeutic Target Database, linked to patent literature on hyperuricemia and gout therapeutics [1]. This makes it the preferred procurement choice for primary screening campaigns targeting xanthine oxidase, where the absence of target annotation in analogs (ethyl ester CAS 898408-23-6; benzyl ester CAS 898437-20-2; acetamide CAS 902305-88-8) would necessitate de novo target-identification efforts and increase the risk of selecting an inactive compound [1]. The compound's purine-2,6-dione scaffold is consistent with the established pharmacophore for XDH inhibition, as reviewed in the 2011–2015 patent literature [2].

Lead-Like Compound Library Procurement with Physicochemical Property Filtering

With a molecular weight of 350.38 g/mol, CAS 895835-20-8 satisfies the standard lead-like cutoff of MW < 400 g/mol, unlike the benzyl ester analog (MW 426.48 g/mol) . Its moderate estimated lipophilicity (logP approximately 1.0 ± 0.5) positions it favorably within lead-like chemical space for fragment-based or HTS library construction. Procurement teams applying Rule-of-Three or Rule-of-Four filters should select the methyl ester over the bulkier benzyl or ethyl ester analogs to maximize the probability of downstream hit development with acceptable ADME properties [3].

Structure-Activity Relationship (SAR) Studies Around the Purine-2,6-Dione C8 Position

The compound serves as a key comparator in SAR studies exploring the effect of ester warhead variation on target potency and cellular activity. Its methyl ester terminus provides a neutral, low-MW reference point against which the ethyl ester (CAS 898408-23-6), benzyl ester (CAS 898437-20-2), and acetamide (CAS 902305-88-8) analogs can be benchmarked for potency, permeability, and metabolic stability . The hydrogen bond acceptor profile (6 HBA, 0 additional HBD) makes it the analog with the theoretically highest passive membrane permeability in the series, as predicted by Veber's rules [3].

Purine Metabolism and Urate Biosynthesis Pathway Probing

The TTD pathway annotation links CAS 895835-20-8 to purine nucleotide degradation, urate biosynthesis, and caffeine metabolism pathways [1]. This makes it suitable for metabolic pathway probing studies where a tool compound is needed to interrogate XDH function in cellular or in vivo models of purine catabolism. Researchers studying uric acid production in the context of gout, tumor lysis syndrome, or reperfusion injury may select this compound as a starting point for chemical probe development, supported by its documented target-pathway association [2].

Quote Request

Request a Quote for Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.